molecular formula C14H19NO3 B5358081 4-(4-isopropoxybenzoyl)morpholine

4-(4-isopropoxybenzoyl)morpholine

Cat. No. B5358081
M. Wt: 249.30 g/mol
InChI Key: ZLNSUPUHQOPZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isopropoxybenzoyl)morpholine, also known as iomazenil, is a synthetic compound that belongs to the benzodiazepine class of drugs. It is primarily used as a radioligand in neuroimaging studies to map the distribution and density of benzodiazepine receptors in the brain. The purpose of

Mechanism of Action

Iomazenil binds selectively to the benzodiazepine site on the GABA-A receptor, which is a type of neurotransmitter receptor in the brain. This binding enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in anxiety, muscle relaxation, and sedation. Iomazenil has a high affinity for the benzodiazepine receptor, and its binding is reversible.
Biochemical and Physiological Effects:
Iomazenil has been shown to have a variety of biochemical and physiological effects in both animal and human studies. In animal studies, 4-(4-isopropoxybenzoyl)morpholine has been shown to reduce anxiety-like behavior and increase exploratory behavior. In humans, this compound has been shown to reduce anxiety symptoms and improve mood in patients with anxiety disorders. It has also been shown to improve cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-isopropoxybenzoyl)morpholine as a radioligand in neuroimaging studies is its high affinity for the benzodiazepine receptor, which allows for sensitive detection of receptor density and distribution. Another advantage is its reversible binding, which allows for repeated measurements of receptor density over time. However, one limitation of using this compound is its relatively short half-life, which limits the duration of imaging studies.

Future Directions

There are several future directions for 4-(4-isopropoxybenzoyl)morpholine research. One direction is to investigate the role of benzodiazepine receptors in the pathophysiology of psychiatric and neurological disorders, such as depression, anxiety, and Alzheimer's disease. Another direction is to develop new radioligands that can selectively bind to different subtypes of benzodiazepine receptors, which may have different functions and distributions in the brain. Finally, there is a need to develop new imaging techniques that can provide higher resolution and specificity for benzodiazepine receptor imaging.

Synthesis Methods

The synthesis of 4-(4-isopropoxybenzoyl)morpholine involves the reaction of 4-isopropoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

Iomazenil is primarily used as a radioligand in neuroimaging studies to map the distribution and density of benzodiazepine receptors in the brain. This is achieved by labeling 4-(4-isopropoxybenzoyl)morpholine with a radioactive isotope such as carbon-11 or fluorine-18, which allows for its detection using positron emission tomography (PET) imaging. PET imaging with this compound has been used to study a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, depression, and Alzheimer's disease.

properties

IUPAC Name

morpholin-4-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-12(4-6-13)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNSUPUHQOPZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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